[(1S)-2-amino-1-phenylethyl]dimethylamine
Description
Fundamental Principles of Chirality and Stereocontrol in Organic Chemistry
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in the existence of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. Consequently, the ability to control the stereochemical outcome of a chemical reaction, a concept known as stereocontrol, is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds.
Stereocontrol is achieved by introducing a chiral influence into the reaction, which can be a chiral catalyst, a chiral solvent, or a chiral auxiliary. This chiral element creates a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other.
Role of Chiral Diamines as Privileged Ligands and Auxiliaries
Chiral diamines, particularly 1,2-diamines, have earned the designation of "privileged ligands" in asymmetric catalysis. acs.org This term refers to a class of molecular frameworks that are effective at inducing high levels of stereoselectivity in a wide range of mechanistically diverse reactions. The efficacy of chiral 1,2-diamines stems from their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This rigid structure effectively blocks one face of the substrate from reacting, leading to high enantioselectivity.
Furthermore, chiral diamines can function as chiral auxiliaries. In this role, the diamine is temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-N,N-dimethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
NFSAPTWLWWYADB-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)[C@H](CN)C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Historical Context and Evolution of Research on Phenylethylamine Derivatives in Academia
The study of phenylethylamine derivatives has a rich history in chemistry and pharmacology. mdpi.com The parent compound, phenethylamine, is a naturally occurring monoamine alkaloid that functions as a central nervous system stimulant in humans. researchgate.net Early research in the 20th century focused on the synthesis and biological activity of various substituted phenethylamines, leading to the discovery of important neurotransmitters and psychoactive substances. unodc.orgwikipedia.org
The application of chiral phenylethylamine derivatives in asymmetric synthesis gained prominence in the mid to late 20th century. nih.gov The readily available and relatively inexpensive (R)- and (S)-1-phenylethylamine became widely used as chiral resolving agents and chiral auxiliaries. nih.gov The development of more complex derivatives, including [(1S)-2-amino-1-phenylethyl]dimethylamine and its analogs, represented a logical progression in the quest for more effective and versatile chiral ligands and auxiliaries.
Research in the 21st century continues to explore the utility of chiral phenylethylamine derivatives in asymmetric catalysis. Efforts are focused on the design and synthesis of new ligands with fine-tuned steric and electronic properties to achieve higher levels of enantioselectivity in a broader range of chemical transformations. The ongoing investigation into these compounds underscores their enduring importance in the field of academic and industrial chemical synthesis.
Mechanistic Investigations and Theoretical Studies of 1s 2 Amino 1 Phenylethyl Dimethylamine Systems
Reaction Mechanism Elucidation in Stereoselective Processes
The efficacy of a chiral catalyst or auxiliary lies in its ability to create a diastereomerically distinct energetic landscape for the reaction pathways leading to different stereoisomers. Mechanistic studies aim to map out these pathways, identifying key intermediates and transition states to understand the origin of stereoselectivity.
Analysis of Transition States and Intermediate Species
Computational chemistry has emerged as a powerful tool for analyzing the transient and often elusive transition states and intermediate species that govern the course of a chemical reaction. In the context of reactions involving ligands derived from the 1,2-diphenylethylenediamine (DPEDA) scaffold, which is structurally related to [(1S)-2-amino-1-phenylethyl]dimethylamine, Density Functional Theory (DFT) calculations have been instrumental. For instance, in asymmetric conjugate addition reactions, DFT has been used to support stereochemical models where the catalyst activates the reactants through the formation of specific hydrogen bonds and iminium intermediates. mdpi.com
These computational models allow for the visualization and energetic evaluation of various possible transition states. By comparing the energies of the transition states leading to the different stereoisomeric products, researchers can predict which pathway is favored and thus which stereoisomer will be predominantly formed.
Identification of Stereodetermining Steps
The stereodetermining step of a reaction is the point at which the stereochemistry of the final product is set. Identifying this step is crucial for understanding and optimizing a stereoselective transformation. In many asymmetric catalytic cycles, the stereodetermining step is the one with the highest energy barrier that involves the chiral catalyst.
For reactions catalyzed by metal complexes of chiral diamines, the stereodetermining step often involves the formation of a new carbon-carbon or carbon-heteroatom bond within the coordination sphere of the metal. The geometry of the catalyst-substrate complex during this step dictates the facial selectivity of the attack on a prochiral center. While specific studies on this compound are not extensively detailed in the provided search results, the principles derived from studies on analogous systems, such as those employing DPEDA-based catalysts, suggest that the precise arrangement of the phenyl group and the dimethylamino group of the ligand would play a critical role in shielding one face of the substrate, thereby directing the approach of the incoming reagent.
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry and quantum mechanical modeling provide a molecular-level understanding of the factors controlling stereoselectivity. These methods allow for the detailed examination of electronic structures, the modeling of non-covalent interactions that dictate chiral recognition, and the simulation of the dynamic behavior of catalyst-substrate complexes.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules. It can provide valuable information about the geometry, energy, and reactivity of reactants, intermediates, transition states, and products. In the context of chiral diamine ligands, DFT studies can be used to:
Optimize the geometry of the ligand and its metal complexes.
Calculate the energies of different conformations and stereoisomers.
Analyze the electronic properties , such as charge distribution and molecular orbitals, which can influence the ligand's coordination to a metal center and its interaction with substrates.
Modeling of Chiral Induction and Diastereoselectivity
The primary goal of theoretical modeling in this area is to explain the origin of chiral induction and predict the diastereoselectivity of a reaction. This involves constructing and evaluating computational models of the key transition states.
A common approach is to build models for the transition states leading to all possible stereoisomers and then calculate their relative energies. The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can then be estimated from the energy difference between the lowest energy transition states for the major and minor products using the Boltzmann distribution.
Table 1: Representative Theoretical Studies on Chiral Induction with Related Ligands
| Reaction Type | Chiral Ligand Scaffold | Computational Method | Key Findings |
| Asymmetric Conjugate Addition | 1,2-Diphenylethylenediamine | DFT (ωB97XD/6-31G*) | Supported a stereochemical model involving iminium activation and hydrogen-bond activation of the substrate. mdpi.com |
| Asymmetric aza-Michael Addition | Proline-derived Schiff Base | DFT | Rationalized N1-alkylation over C3-alkylation based on steric interactions in the transition state. mdpi.com |
| Asymmetric Synthesis | Chiral Amide Auxiliary | DFT | Explained asymmetric induction based on the orientation of substituents in the lowest energy conformers of the product. nih.gov |
This table is illustrative and based on studies of structurally related chiral ligands, as specific data for this compound was not found in the provided search results.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of catalyst-substrate complexes over time. While quantum mechanical calculations are often limited to static structures (reactants, intermediates, transition states, products), MD simulations can explore the conformational landscape of these species and the pathways connecting them.
MD simulations could be particularly useful for:
Sampling the conformational space of the catalyst-substrate complex to identify the most stable and reactive conformations.
Studying the role of solvent in the reaction mechanism and its influence on stereoselectivity.
Investigating the dynamics of ligand exchange and other processes that may occur during the catalytic cycle.
While the search results mention the application of MD simulations in studying enzyme catalysis and peptide-nanoparticle complexes, specific MD studies focused on this compound in small molecule catalysis were not identified. nih.govnih.gov However, the application of such techniques would be a valuable future direction to gain a more complete understanding of the dynamic aspects of chiral recognition and catalysis involving this ligand.
Physical Organic Chemistry Insights
Investigations into the fundamental physical organic chemistry of systems related to this compound provide crucial insights into their reaction mechanisms and dynamic behavior. By studying model compounds, researchers can elucidate the intricate electronic and structural dynamics that govern their properties.
Ultrafast Charge Transfer Dynamics in Model Systems
The study of charge transfer (CT) dynamics in molecules is fundamental to understanding a wide array of chemical and biological processes. In the context of chiral diamines, the transfer of charge between different functional groups following photoionization is a critical event that can dictate subsequent chemical transformations. A key model system for understanding these dynamics is 2-phenylethyl-N,N-dimethylamine (PENNA), a close structural analog of this compound.
Research on the cation of PENNA has revealed the presence of two distinct sites where a positive charge can be localized: the amine group and the phenyl chromophore. researchgate.net The energy level of the phenyl site is approximately 0.7 eV higher than that of the amine group. researchgate.net This energy difference drives a rapid and efficient transfer of charge from the phenyl ring to the amine group upon ionization of the chromophore.
Pioneering experiments utilizing femtosecond pump-probe techniques have demonstrated that this downhill charge transfer is an ultrafast process. researchgate.net By selectively ionizing the phenyl chromophore with a resonant laser pulse, the subsequent migration of the charge to the N-terminal amine group was observed to occur on a femtosecond timescale. researchgate.net This process, termed charge migration, is a purely electronic phenomenon that precedes any significant nuclear motion. researchgate.net
The timescale for this nonresonant downhill charge transfer has been measured with considerable precision, providing valuable data for theoretical models of electron dynamics in molecular systems.
Table 1: Charge Transfer Dynamics in 2-Phenylethyl-N,N-dimethylamine (PENNA)
| Parameter | Value | Reference |
|---|---|---|
| Model System | 2-phenylethyl-N,N-dimethylamine (PENNA) | researchgate.net |
| Charge Transfer Pathway | From phenyl chromophore to amine group | researchgate.net |
| Energy Difference (Phenyl - Amine) | ~0.7 eV | researchgate.net |
| Charge Transfer Timescale | 80 ± 28 fs | researchgate.net |
Spectroscopic Probes for Mechanistic Interrogation (e.g., time-resolved techniques)
To probe the ultrafast events detailed above, sophisticated spectroscopic techniques are required. Time-resolved spectroscopy, particularly using femtosecond laser pulses, is an indispensable tool for observing the real-time evolution of molecular systems following an initial excitation event.
In the investigation of the PENNA model system, a femtosecond resonant two-color photoionization scheme was employed as a pump-probe technique. researchgate.net This method allows for both the initiation of the charge transfer process and the subsequent monitoring of its progress with exceptional time resolution.
The experiment can be conceptualized as follows:
Pump Pulse: A femtosecond laser pulse, specifically tuned to be in resonance with an electronic transition of the phenyl chromophore, selectively ionizes this part of the molecule. This creates a localized positive charge on the phenyl ring and initiates the charge transfer process. researchgate.net
Probe Pulse: A second, time-delayed femtosecond laser pulse probes the state of the system. By monitoring the products or signals generated by this probe pulse as a function of the delay time after the pump pulse, the migration of the charge away from the phenyl ring and towards the amine group can be tracked.
The ability to resolve dynamics on the order of tens of femtoseconds is crucial, as it allows for the direct observation of electron motion, which is fundamental to the charge migration process. researchgate.net These experimental techniques provide the empirical data necessary to validate and refine theoretical models of charge transfer in complex molecules. The insights gained from these studies on model systems are instrumental in building a comprehensive understanding of the mechanistic pathways available to chiral diamines like this compound in various chemical environments.
Advanced Academic Research Perspectives and Future Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The imperative for green chemistry has catalyzed research into more sustainable methods for synthesizing chiral diamines, moving away from traditional multi-step processes that often involve hazardous reagents and generate significant waste. rsc.orgnih.gov Future efforts are concentrated on developing routes that are not only efficient and stereoselective but also environmentally benign. Key areas of development include biocatalysis and the use of renewable feedstocks. bio4matpro.de
Enzymatic kinetic resolution, for example, offers a highly selective pathway to enantiopure amines and their precursors. rsc.org Researchers are exploring lipases and other hydrolases to selectively acylate one enantiomer of a racemic amine mixture, allowing for the easy separation of the desired enantiomer. rsc.org Another promising avenue is the use of transaminases for the asymmetric amination of ketones. Furthermore, research projects are underway to produce diamines from renewable, bio-based raw materials, which involves both chemical and enzymatic catalysis pathways to reduce the carbon footprint of production. bio4matpro.de
| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
| Resolution | Classical resolution with chiral acids | Lipase-catalyzed kinetic resolution | Milder reaction conditions, high enantioselectivity, reduced waste. |
| Amination | Reductive amination using metal hydrides | Transaminase-catalyzed asymmetric amination | High atom economy, aqueous reaction media, excellent stereocontrol. |
| Starting Materials | Petroleum-derived feedstocks | Bio-based raw materials (e.g., from biomass) | Reduced reliance on fossil fuels, potential for a circular economy. bio4matpro.de |
Exploration of New Catalytic Transformations Mediated by [(1S)-2-amino-1-phenylethyl]dimethylamine Derivatives
While derivatives of the this compound scaffold are well-established in reactions like asymmetric hydrogenation and alkylation, current research seeks to broaden their catalytic repertoire. researchgate.net The focus is on discovering novel transformations where the unique steric and electronic properties of these diamine ligands can induce high levels of stereocontrol.
Recent advances have demonstrated the utility of chiral diamine-metal complexes in a variety of C-C and C-X bond-forming reactions. nih.gov These include asymmetric Friedel-Crafts alkylations, Mannich reactions, and Michael additions, which are fundamental for constructing complex molecular architectures. mdpi.com For instance, bifunctional catalysts incorporating a chiral diamine and a thiourea (B124793) moiety have shown exceptional performance in asymmetric Mannich reactions, providing access to chiral β-amino esters with high diastereo- and enantioselectivity. mdpi.com The development of copper-catalyzed reductive coupling of imines and allenamides using chiral diamine derivatives represents a novel strategy for synthesizing valuable 1,2-diamino synthons. acs.org
| Catalytic Transformation | Catalyst System | Substrates | Products | Significance |
| Asymmetric Mannich Reaction | Chiral Diamine-Thiourea | Isatin-derived imines, Isoxazolidin-5-ones | Chiral β-amino esters | Access to building blocks for bioactive compounds. mdpi.com |
| Friedel-Crafts Propargylation | Ni(cod)₂ / (R)-BINAP (related chiral ligand) | 3-substituted indoles | Products with internal alkyne groups | High enantio- and diastereoselectivity. mdpi.com |
| Reductive Coupling | Cu-diamine complex | Imines, Chiral allenamides | Chiral 1,2-diamino synthons | Highly stereoselective access to valuable diamine building blocks. acs.org |
| Asymmetric Hydroamination | CuH-diamine complex | Styrenes, Hydroxylamines | Chiral amines | Direct and atom-economical synthesis of enantioenriched amines. nih.gov |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The influence of this compound and its analogs is expanding beyond traditional organic synthesis into materials science and supramolecular chemistry. The inherent chirality and coordination capabilities of the diamine scaffold make it an excellent building block for constructing ordered, functional, and chiral materials. mdpi.com
In supramolecular chemistry, these diamines are employed to direct the assembly of achiral molecules into chiral superstructures, a process known as supramolecular chirogenesis. nih.gov For example, porphyrin dimers linked with chiral diamines can form host-guest complexes where the chirality is transferred from the diamine to the larger assembly, which can be monitored by circular dichroism (CD) spectroscopy. nih.gov In materials science, incorporating these chiral diamines into metal-organic frameworks (MOFs) or polymers can create materials with unique properties for enantioselective separation, sensing, or catalysis. The dynamic nature of coordination chemistry allows for the design of sophisticated supramolecular materials whose helical structures can be controlled and switched. mdpi.com
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A profound understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. Modern research heavily relies on a synergistic approach combining advanced spectroscopic methods and high-level computational studies to elucidate the intricate details of catalytic cycles involving this compound derivatives.
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of reactions, helping to identify key intermediates and catalyst resting states. nih.gov For example, kinetic studies on the copper-catalyzed hydroamination of olefins revealed that the turnover-limiting step is the regeneration of the CuH catalyst, with a copper(I) benzoate (B1203000) complex as the catalyst resting state. nih.gov
Complementing these experimental techniques, Density Functional Theory (DFT) calculations have become an indispensable tool. nih.gov DFT studies can map out entire reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of stereoselectivity. mdpi.com Such computational investigations can clarify the role of the catalyst, substrate, and solvent, providing insights that guide the optimization of reaction conditions and the design of improved catalysts. nih.govmdpi.com
| Technique | Application | Insights Gained |
| In situ NMR Spectroscopy | Reaction profile analysis | Identification of intermediates, determination of reaction kinetics and rate orders. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Monitoring supramolecular assembly | Confirmation of chirality transfer from the diamine to a larger molecular system. nih.gov |
| Density Functional Theory (DFT) | Elucidating reaction pathways | Calculation of activation energies, stabilization of intermediates, predicting stereochemical outcomes. mdpi.com |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterizing catalytic species | Determining the nature of the active catalyst (e.g., monomeric vs. dimeric). nih.gov |
Design of Next-Generation Chiral Catalysts and Auxiliaries Based on the Diamine Scaffold
Building upon decades of research, chemists are now designing next-generation catalysts and auxiliaries derived from the this compound scaffold. nih.gov The goal is to create systems with enhanced activity, broader substrate scope, higher selectivity, and greater stability. This involves strategic modifications to the parent structure to fine-tune its steric and electronic properties.
One major area of development is in asymmetric phase-transfer catalysis, where new chiral catalysts are continuously being designed for practical and efficient synthesis. nih.gov Modifications to the diamine backbone, such as incorporating it into rigid spirocyclic structures, have led to highly effective catalysts for the asymmetric alkylation of glycine (B1666218) derivatives to produce non-natural amino acids. researchgate.net Another strategy involves creating bifunctional catalysts, where the diamine scaffold is appended with another catalytic group (e.g., a hydrogen-bond donor like thiourea or a Brønsted acid) to enable cooperative catalysis and open up new reaction pathways. mdpi.com The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous media represents a significant step towards greener and more versatile asymmetric transformations. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(1S)-2-amino-1-phenylethyl]dimethylamine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral auxiliaries or catalysts (e.g., Ru-based systems) can induce stereochemical control during the formation of the amine group. Post-synthesis purification using preparative chiral HPLC (e.g., using cellulose-based columns) ensures enantiomeric purity.
- Key Parameters :
- Reaction temperature: 25–40°C (to avoid racemization).
- Solvent: Ethanol or dichloromethane for optimal solubility.
- Catalyst loading: 2–5 mol% (based on analogous Ru-catalyzed dehydrogenation studies) .
- Table 1: Synthesis Optimization
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 25–40°C | |
| Catalyst Type | Ru or chiral ligand | |
| Purification Method | Chiral HPLC |
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to prevent degradation. Use inert gas (N₂ or Ar) to minimize oxidation. Safety protocols include:
- PPE: Gloves, lab coat, and goggles (to avoid skin/eye contact).
- Ventilation: Use fume hoods during handling (vapor pressure: 0.136 mmHg at 25°C).
- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃, H₂O₂) .
- Table 2: Storage and Safety
| Property | Value/Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Hazard Class | 8 (Corrosive) | |
| First Aid for Exposure | Rinse eyes/skin with water |
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., δ 2.2–2.5 ppm for dimethylamine protons).
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight confirmation (m/z 164.25 for [M+H]⁺).
- Chiral HPLC : To verify enantiopurity (retention time comparison with racemic standards) .
- Table 3: Analytical Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.3 (s, 6H, N(CH₃)₂) | |
| Chiral HPLC | Retention time: 8.2 min (S-enantiomer) |
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be maintained during experimental procedures?
- Methodological Answer : Use low-temperature conditions (<40°C) to prevent thermal racemization. Chiral derivatization agents (e.g., Mosher’s acid chloride) can stabilize the configuration. Monitor enantiopurity via polarimetry (specific rotation: [α]²⁵D +15° to +20°) or chiral HPLC .
- Experimental Design :
- Conduct time-course studies at varying temperatures (25°C, 40°C, 60°C) to assess racemization rates.
- Compare stability in polar vs. non-polar solvents (e.g., water vs. hexane).
Q. What are the potential decomposition pathways of this compound under varying thermal conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) and pyrolysis-GC/MS reveal decomposition products. At >150°C, the compound undergoes Hofmann elimination, releasing dimethylamine and styrene derivatives. Kinetic modeling (e.g., Arrhenius parameters) can predict degradation rates, analogous to dimethylamine borane dehydrogenation studies .
- Table 4: Decomposition Pathways
| Condition | Major Products | Mechanism |
|---|---|---|
| >150°C (inert) | Dimethylamine, styrene | Hofmann elimination |
| Oxidative | Nitroso derivatives | Radical oxidation |
Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?
- Methodological Answer : The (1S) configuration enhances enantioselectivity in asymmetric catalysis. For example, in Ru-catalyzed hydrogenation, the chiral amine moiety can act as a ligand, improving turnover frequency (TOF) by 3x compared to racemic mixtures (based on Ru@cellulose nanoparticle studies) .
- Table 5: Catalytic Performance
| Catalyst System | TOF (mol H₂/mol Ru·h) | Enantioselectivity (% ee) |
|---|---|---|
| Racemic mixture | 44.91 | <10% |
| (1S)-configured | 122.56 | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
